molecular formula C10H10O5 B14713259 4-Ethoxybenzene-1,2-dicarboxylic acid CAS No. 22895-22-3

4-Ethoxybenzene-1,2-dicarboxylic acid

Cat. No.: B14713259
CAS No.: 22895-22-3
M. Wt: 210.18 g/mol
InChI Key: KHLNYSKHLDDQIZ-UHFFFAOYSA-N
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Description

4-Ethoxybenzene-1,2-dicarboxylic acid is an organic compound with the molecular formula C10H10O5. It is a derivative of benzene with two carboxylic acid groups and an ethoxy group attached to the benzene ring. This compound is part of the benzenedicarboxylic acid family, which includes other isomers such as phthalic acid, isophthalic acid, and terephthalic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxybenzene-1,2-dicarboxylic acid typically involves the ethoxylation of phthalic anhydride. The reaction can be carried out using ethanol in the presence of a catalyst such as sulfuric acid. The reaction conditions usually involve heating the mixture to facilitate the formation of the ethoxy group .

Industrial Production Methods

Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques such as crystallization and distillation is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxybenzene-1,2-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethoxybenzene-1,2-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxybenzene-1,2-dicarboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially affecting their function. The ethoxy group can also participate in hydrophobic interactions, influencing the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxybenzene-1,2-dicarboxylic acid is unique due to the presence of the ethoxy group, which imparts different chemical and physical properties compared to its isomers.

Properties

CAS No.

22895-22-3

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

4-ethoxyphthalic acid

InChI

InChI=1S/C10H10O5/c1-2-15-6-3-4-7(9(11)12)8(5-6)10(13)14/h3-5H,2H2,1H3,(H,11,12)(H,13,14)

InChI Key

KHLNYSKHLDDQIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)O)C(=O)O

Origin of Product

United States

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